![molecular formula C13H13ClN4OS B12877383 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828921-04-6](/img/structure/B12877383.png)
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that belongs to the class of heterocyclic compounds. It features a thiazole ring substituted with a pyrrolidine group and a chloro group, along with an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Pyrrolidine: The thiazole ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the substituted thiazole with isonicotinic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiazole derivatives
Substitution: Formation of substituted thiazole derivatives
科学研究应用
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the role of thiazole-containing molecules in various biological processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the pyrrolidine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzamide
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)pyridine-2-carboxamide
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)quinoline-2-carboxamide
Uniqueness
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which may enhance its biological activity and specificity compared to other similar compounds. The combination of the thiazole ring, pyrrolidine group, and isonicotinamide moiety provides a distinct chemical structure that can interact with a variety of biological targets.
属性
CAS 编号 |
828921-04-6 |
|---|---|
分子式 |
C13H13ClN4OS |
分子量 |
308.79 g/mol |
IUPAC 名称 |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-12(18-7-1-2-8-18)20-13(16-10)17-11(19)9-3-5-15-6-4-9/h3-6H,1-2,7-8H2,(H,16,17,19) |
InChI 键 |
VIKXQOWQNTWETO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


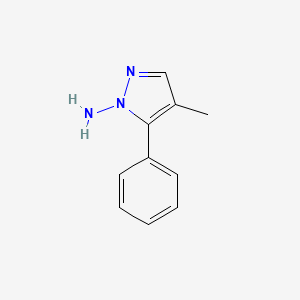
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
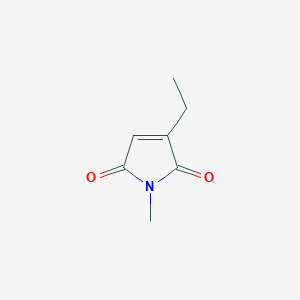
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
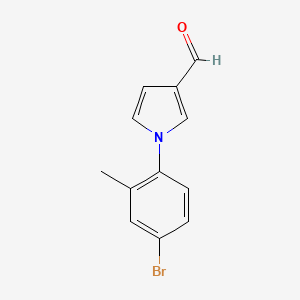


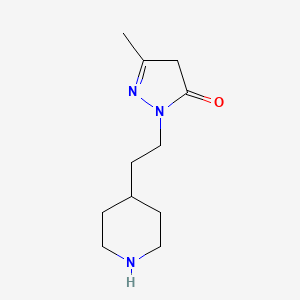
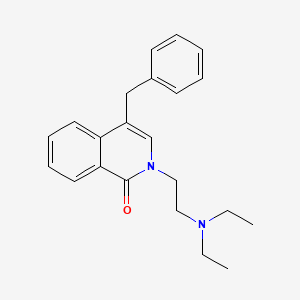
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)

![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
